Prohexadiona de calcio

Descripción general

Descripción

Prohexadiona cálcica: . Las giberelinas son hormonas vegetales que promueven el crecimiento y el desarrollo. Al inhibir su biosíntesis, la prohexadiona cálcica reduce eficazmente el crecimiento de las plantas, lo que la convierte en una herramienta útil en las prácticas agrícolas para controlar la altura de las plantas y mejorar el rendimiento de los cultivos .

Aplicaciones Científicas De Investigación

Química: La prohexadiona cálcica se utiliza en la investigación química para estudiar la biosíntesis de giberelinas y su papel en el crecimiento y desarrollo de las plantas . Sirve como una herramienta valiosa para comprender los mecanismos moleculares subyacentes a la regulación de las hormonas vegetales.

Biología: En la investigación biológica, la prohexadiona cálcica se utiliza para investigar los efectos de la inhibición de la giberelina en la fisiología y el desarrollo de las plantas . También se utiliza para estudiar las interacciones entre las hormonas vegetales y otras vías de señalización.

Medicina: Si bien la prohexadiona cálcica se utiliza principalmente en la investigación agrícola, se están explorando sus posibles aplicaciones en medicina. Los investigadores están investigando sus efectos en los procesos celulares y su posible uso como agente terapéutico.

Industria: En la industria agrícola, la prohexadiona cálcica se utiliza para controlar el crecimiento de las plantas, reducir el acame en los cultivos y mejorar el rendimiento de los cultivos. Se aplica como un spray foliar a diversos cultivos, incluidos el arroz, el trigo y los árboles frutales.

Mecanismo De Acción

La prohexadiona cálcica ejerce sus efectos inhibiendo la biosíntesis de giberelinas en las plantas. Se dirige específicamente a las enzimas implicadas en la conversión del ácido mevalónico en precursores de la giberelina. Al bloquear esta vía, la prohexadiona cálcica reduce los niveles de giberelinas activas, lo que lleva a una disminución del crecimiento y desarrollo de las plantas. La inhibición de la biosíntesis de giberelina también afecta a otros procesos fisiológicos, como la floración y el desarrollo de los frutos.

Análisis Bioquímico

Biochemical Properties

Prohexadione calcium interacts with various enzymes and proteins within the plant’s biochemical pathways. It specifically inhibits the synthesis of gibberellin, a naturally occurring plant hormone . This interaction results in the reduction of plant internode length . The compound also modulates the expression of antioxidant enzyme-related genes such as SOD2, PXMP2, MPV17, E1.11.1.7 .

Cellular Effects

Prohexadione calcium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering the microstructure and disrupting the antioxidant system, ion uptake, and transport balance . For instance, it has been found to activate the antioxidant system under NaCl stress, significantly elevating superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) activities .

Molecular Mechanism

At the molecular level, prohexadione calcium exerts its effects by inhibiting the late stages of the biosynthesis of gibberellins in plants . This inhibition blocks dioxygenases, which require 2-oxogluterate as a co-substrate . The result is a decrease in the length of shoot internodes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prohexadione calcium have been observed to change over time. The compound is known for its stability and good heat stability . It is also noted for its short half-life in soil rich in microorganisms .

Metabolic Pathways

Prohexadione calcium is involved in the gibberellin biosynthesis pathway in plants . It inhibits the late stages of this pathway, specifically blocking dioxygenases . This interaction leads to a reduction in the synthesis of gibberellin, thereby controlling plant growth .

Transport and Distribution

Prohexadione calcium is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .

Subcellular Localization

Given its role in inhibiting gibberellin biosynthesis, it is likely that it interacts with enzymes in the cytoplasm where this biosynthesis occurs .

Métodos De Preparación

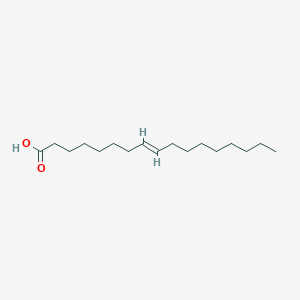

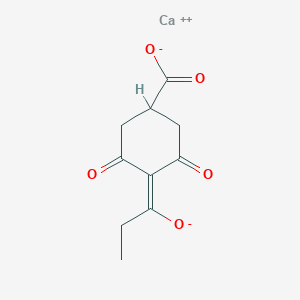

Rutas de Síntesis y Condiciones de Reacción: La prohexadiona cálcica se sintetiza a través de una serie de reacciones químicas que implican la formación de 3,5-dioxo-4-propionilciclohexanocarboxilato de calcio . . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones.

Métodos de Producción Industrial: En entornos industriales, la prohexadiona cálcica se produce mediante procesos de síntesis química a gran escala. Estos procesos implican el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento consistentes del producto final . Los métodos de producción industrial están diseñados para ser eficientes y rentables, lo que permite la fabricación a gran escala de prohexadiona cálcica para uso agrícola.

Análisis De Reacciones Químicas

Tipos de Reacciones: La prohexadiona cálcica se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para su función como regulador del crecimiento vegetal.

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de prohexadiona cálcica, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

Compuestos Similares:

Ancimidol: Un regulador del crecimiento vegetal que inhibe la biosíntesis de giberelinas en múltiples pasos.

Paclobutrazol: Otro inhibidor de la biosíntesis de giberelinas que se utiliza ampliamente en la agricultura.

Uniconazol: Un regulador del crecimiento vegetal a base de triazol que inhibe la biosíntesis de giberelinas.

Singularidad de la Prohexadiona Cálcica: La prohexadiona cálcica es única por su acción rápida y su falta de actividad residual en los cultivos de rotación. A diferencia de algunos otros reguladores del crecimiento, no persiste en el suelo, lo que la convierte en un producto respetuoso con el medio ambiente y adecuado para prácticas agrícolas sostenibles. Además, su modo de acción específico y su eficacia a bajas concentraciones la convierten en una herramienta valiosa para la regulación precisa del crecimiento en diversos cultivos.

Propiedades

IUPAC Name |

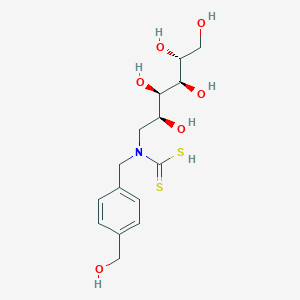

calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUPINTOLSSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Fine white powder, Pale yellow brown colored fine powder | |

CAS No. |

127277-53-6 | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE-CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U279R462WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/ | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B163094.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)